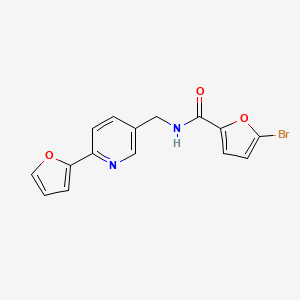

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furan and pyridine derivatives involves multi-step chemical processes including bromination, Suzuki coupling, and amidation. For instance, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine and 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been synthesized through sequences that include key steps like bromination of furan, coupling reactions, and conversion into the desired amide or carboxamidine forms (Ismail et al., 2004); (Anuradha et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide reveals symmetry in the molecule and highlights the importance of intermolecular interactions such as hydrogen bonding and π-π stacking, which are critical in the stabilization of the crystal structure (Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the furan and pyridine moieties include nucleophilic substitutions, electrophilic additions, and coupling reactions. For instance, the synthesis of related compounds often involves bromination as a key step to introduce functional groups that can undergo further chemical transformations (Ismail et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubilities, are influenced by their molecular structure. For instance, the crystalline form, symmetry, and molecular packing can significantly affect their melting points and solubilities. Detailed analysis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insight into these properties through X-ray diffraction studies (Anuradha et al., 2014).

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

One of the applications of similar compounds involves antiprotozoal activity. A study by Ismail et al. (2004) synthesized a variety of diamidines, showing strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents. The study also observed significant in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Spectroscopic Characterization and Crystal Structure

Anuradha et al. (2014) focused on the synthesis and structural analysis of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. Their study provided detailed spectroscopic characterization and crystal structure insights, highlighting its potential in various scientific applications (Anuradha et al., 2014).

Room Temperature Copper(I) Mediated Cyclisations

Clark et al. (1999) demonstrated the use of bromo-enamides in efficient room temperature cyclisation reactions, leading to unsaturated pyrrolidinones via 5-endo radical cyclisation. This showcases a potential application in synthetic chemistry (Clark et al., 1999).

Synthesis of Pyridines

Bagley et al. (2004) described the synthesis of 5-Bromo-2,6-dialkylpyridine-4-carboxylates, indicating its utility in creating pyridine derivatives through bromocyclization and cyclodehydration. This further underscores its relevance in synthetic organic chemistry (Bagley et al., 2004).

Acid-Catalyzed Transformations

In 2016, Stroganova et al. studied acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to several derivatives with potential applications in medicinal chemistry and drug design (Stroganova et al., 2016).

Pd-Catalyzed Cyclization Synthesis

Jiang et al. (2014) explored palladium-catalyzed cyclization of bromoacrylamides with isocyanides, yielding 2,5-diimino-furans. This synthesis indicates the compound's potential as a precursor for other chemically significant molecules (Jiang et al., 2014).

Mecanismo De Acción

Furan derivatives

The compound contains furan rings, which are a type of aromatic heterocycle. Furan derivatives are known to possess various biological activities, including antibacterial, antifungal, and antitumor properties .

Pyridine derivatives

The compound also contains a pyridine ring. Pyridine derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Boron reagents

If this compound is used as a boron reagent in Suzuki–Miyaura coupling reactions, it could be involved in the formation of carbon-carbon bonds . This is a key reaction in organic synthesis, used in the production of a wide range of chemicals .

Propiedades

IUPAC Name |

5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVFBUOQONCFPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)